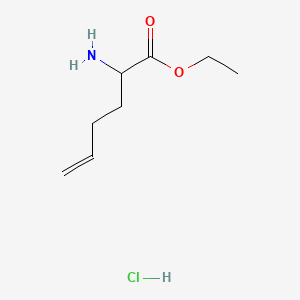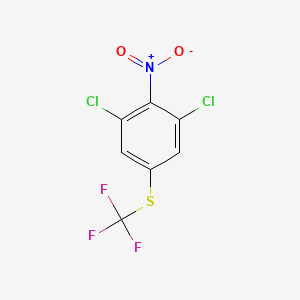
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) is a complex organometallic compound that features a unique combination of carbanide, cyclopentane, and thiol groups coordinated with iron(2+)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) typically involves the coordination of iron(2+) with the organic ligands. One common method is to react cyclopentane and 6-cyclopentylhexane-1-thiol with an iron(2+) salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the iron(2+) salt. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The iron(2+) center can be reduced to iron(0) under certain conditions.
Substitution: The carbanide and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or amines can react with the carbanide or thiol groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while reduction of the iron(2+) center can produce iron(0) complexes.
科学研究应用
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its catalytic properties.
作用机制
The mechanism by which Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) exerts its effects involves the coordination of the iron(2+) center with various ligands. This coordination can activate the compound for catalytic reactions or enable it to interact with biological targets. The molecular targets and pathways involved include:
Catalysis: The iron(2+) center can facilitate electron transfer reactions, making it an effective catalyst.
Biological Interactions: The compound can bind to DNA and proteins, potentially disrupting their function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Cyclopentadienyliron(II) dicarbonyl dimer: Another iron(2+) complex with cyclopentadienyl ligands.
Ferrocene: A well-known organometallic compound with iron(2+) sandwiched between two cyclopentadienyl rings.
Iron(II) thiolate complexes: Compounds with iron(2+) coordinated to thiolate ligands.
Uniqueness
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) is unique due to its combination of carbanide, cyclopentane, and thiol groups, which provide distinct reactivity and potential applications compared to other iron(2+) complexes. Its ability to undergo various chemical reactions and its potential in catalysis and medicinal chemistry make it a compound of significant interest.
属性
分子式 |
C18H38FeS |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) |
InChI |
InChI=1S/C11H22S.C5H10.2CH3.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;;;/h11-12H,1-10H2;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI 键 |
ZUTVSIFKNOHUBT-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCC(C1)CCCCCCS.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)


![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)





![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)


![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)
